Androstanediol-17g

Vue d'ensemble

Description

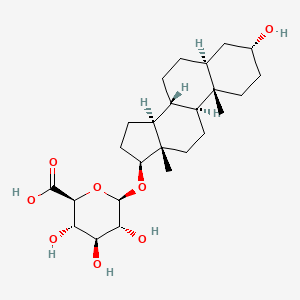

Androstanediol-17g, also known as androst-5-ene-3β,17β-diol, is an endogenous weak androgen and estrogen steroid hormone. It is an intermediate in the biosynthesis of testosterone from dehydroepiandrosterone (DHEA) and is closely related to androstenedione . It is a naturally occurring androstane steroid .

Synthesis Analysis

Androstanediol-17g is a direct metabolite of the most abundant steroid produced by the human adrenal cortex, DHEA . It is less androgenic than the related compound, Δ4-androstenediol, and has been found to stimulate the immune system . It is derived from dehydroepiandrosterone by the reduction of the 17-keto group (17-hydroxysteroid dehydrogenases) and is converted to testosterone by the oxidation of the 3-beta hydroxyl group to a 3-keto group (3-hydroxysteroid dehydrogenases) .Molecular Structure Analysis

Androstanediol-17g contains a total of 77 bonds; 37 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 carboxylic acid (aliphatic), 5 hydroxyl groups, and 4 secondary .Chemical Reactions Analysis

Androstanediol-17g is converted to testosterone by the oxidation of the 3-beta hydroxyl group to a 3-keto group (3-hydroxysteroid dehydrogenases) .Physical And Chemical Properties Analysis

Androstanediol-17g contains a total of 77 bonds; 37 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 carboxylic acid (aliphatic), 5 hydroxyl groups, and 4 secondary .Applications De Recherche Scientifique

Endocrinology: Monitoring Androgenicity in Childhood

Androstanediol-17g has been utilized in endocrinological studies to monitor androgen levels in children. A specific enzyme immunoassay (EIA) for Androstanediol-17g has shown that urinary Androstanediol-17g/creatinine ratios are high in infancy, decrease during childhood, and begin to increase near adolescence. This suggests that Androstanediol-17g could serve as a biomarker for androgenicity during these developmental stages .

Biochemistry: Understanding Steroid Metabolism

In biochemistry, Androstanediol-17g is significant for understanding the metabolism of steroids. It is a major metabolite of dihydrotestosterone (DHT) and represents two different compounds, as the glucuronide can be conjugated at the 3-carbon or the 17-carbon position. This distinction is crucial for studying the biochemical pathways of steroid metabolism .

Clinical Research: Assessing Androgen Levels in Adults

Androstanediol-17g is used in clinical research to assess androgen levels in adults. Studies have presented data on the daily urinary excretion of Androstanediol-17g and testosterone, providing insights into the average values of urinary Androstanediol-17g excretion in men and women. This helps in understanding the role of androgens in adult health and disease .

Mécanisme D'action

Target of Action

Androstanediol-17g is an intermediate in testosterone biosynthesis . It is derived from dehydroepiandrosterone by the reduction of the 17-keto group, a process mediated by 17-hydroxysteroid dehydrogenases . The primary targets of Androstanediol-17g are these enzymes, which are found in the testis or the adrenal glands .

Mode of Action

Androstanediol-17g interacts with its targets, the 17-hydroxysteroid dehydrogenases, and is converted to testosterone by the oxidation of the 3-beta hydroxyl group to a 3-keto group . This interaction results in the production of testosterone, a key hormone in the body.

Biochemical Pathways

The biochemical pathway affected by Androstanediol-17g is the testosterone biosynthesis pathway . The conversion of Androstanediol-17g to testosterone is a crucial step in this pathway. Downstream effects include the various physiological effects of testosterone, such as the development of male secondary sexual characteristics.

Result of Action

The result of Androstanediol-17g’s action is the production of testosterone . Testosterone is a vital hormone in the body, playing key roles in the development and maintenance of male secondary sexual characteristics, muscle mass, and bone density.

Action Environment

The action of Androstanediol-17g is influenced by various environmental factors. For instance, the presence of the necessary enzymes (17-hydroxysteroid dehydrogenases) in the testis or the adrenal glands is crucial for its conversion to testosterone . Additionally, the compound’s action, efficacy, and stability may be affected by factors such as pH, temperature, and the presence of other molecules in the body.

Safety and Hazards

Androstanediol-17g is possibly unsafe for most people when taken by mouth. There is some concern that products can vary from what is listed on the label. Women who take androstanediol-17g might develop some male characteristics including deepening of the voice, facial hair growth, acne, abnormal menstrual periods, male-pattern baldness, thickening of the skin, and depression .

Orientations Futures

The future directions of Androstanediol-17g research could focus on its role in the alternative (backdoor) androgen production and masculinization in the human fetus . Further studies could also investigate the impact of the UGT2B15 D85Y polymorphism and the UGT2B17 deletion polymorphism on the glucuronidation pattern of androgens/androgen metabolites .

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O8/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h12-21,23,26-29H,3-11H2,1-2H3,(H,30,31)/t12-,13+,14-,15-,16-,17-,18-,19-,20+,21-,23+,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYZOWMDMWQJIV-WWLGJQRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4OC5C(C(C(C(O5)C(=O)O)O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

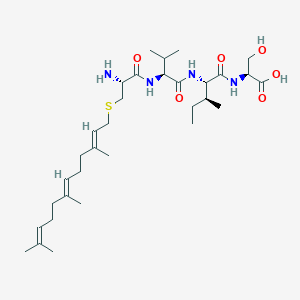

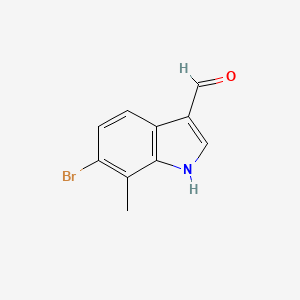

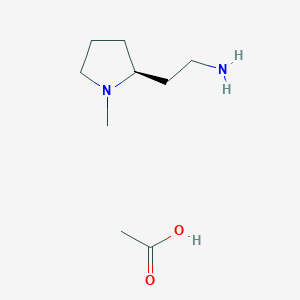

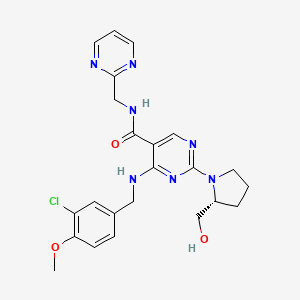

Feasible Synthetic Routes

Q & A

Q1: Why is Androstanediol-17G significant in androgen research?

A: Androstanediol-17G serves as a valuable marker of androgenicity, particularly in childhood and adolescence. Studies have demonstrated a correlation between urinary Androstanediol-17G/creatinine ratios and developmental changes in androgenicity. [, ] This suggests that measuring urinary Androstanediol-17G levels can provide insights into androgen activity. [, ]

Q2: What are the challenges in measuring Androstanediol-17G, and how have researchers addressed them?

A: Accurately measuring Androstanediol-17G, particularly in serum, has been challenging due to the presence of a similar isomer, Androstanediol-3-glucuronide. To overcome this, researchers have developed highly specific assays. One approach involves using antibodies raised against a specific Androstanediol-17G conjugate, ensuring accurate measurement even in the presence of the other isomer. [, ]

Q3: How does the structure of Androstanediol-17G relate to its use in immunoassays?

A: The development of highly specific immunoassays for Androstanediol-17G hinges on the molecule's structure. Researchers have synthesized derivatives of Androstanediol-17G, such as the 11α-hemiglutaryl derivative, to facilitate conjugation with carrier proteins like bovine serum albumin (BSA). [] This conjugation is crucial for eliciting a targeted immune response in animals, leading to the production of antibodies specific to Androstanediol-17G.

Q4: What are the developmental patterns of Androstanediol-17G excretion?

A: Research indicates distinct developmental patterns in urinary Androstanediol-17G excretion for both males and females. In infancy, both sexes exhibit high Androstanediol-17G/Creatinine ratios. These ratios decrease throughout childhood but begin to rise again as puberty approaches. [] Interestingly, girls experience an earlier increase around 8-9 years old, reaching a plateau during adolescence. In contrast, boys see a later increase around 10-11 years old, with levels continuing to rise throughout adolescence. [] This difference highlights the complex interplay between sex hormones and developmental stages.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-Amino-4-methylphenoxy)ethyl]acetamide](/img/structure/B1447176.png)